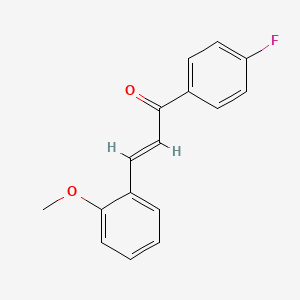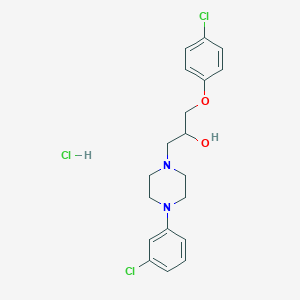
(5-Chloro-2-methoxyphenyl)(7-(o-tolyl)-1,4-thiazepan-4-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5-Chloro-2-methoxyphenyl)(7-(o-tolyl)-1,4-thiazepan-4-yl)methanone, also known as CMTM, is a synthetic compound that has been studied for its potential use in scientific research. This compound is structurally similar to other thiazepanone derivatives, which have been found to have various biological activities.
Mécanisme D'action
The exact mechanism of action of (5-Chloro-2-methoxyphenyl)(7-(o-tolyl)-1,4-thiazepan-4-yl)methanone is not fully understood, but it is believed to act as a positive allosteric modulator of the GABA-A receptor. This means that it enhances the activity of the receptor in the presence of GABA, leading to increased inhibition of neuronal activity.
Biochemical and Physiological Effects:
Studies have shown that this compound has anxiolytic and sedative effects in animal models. It has also been found to have anticonvulsant activity, which may make it useful in the treatment of epilepsy. Additionally, this compound has been shown to have some anti-inflammatory activity, which may be useful in the treatment of inflammatory disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using (5-Chloro-2-methoxyphenyl)(7-(o-tolyl)-1,4-thiazepan-4-yl)methanone in lab experiments is that it has a high potency and selectivity for the GABA-A receptor. This means that it can be used at low concentrations, which reduces the risk of non-specific effects. However, one limitation is that this compound is not very soluble in water, which can make it difficult to work with in some experiments.
Orientations Futures
There are several potential future directions for research on (5-Chloro-2-methoxyphenyl)(7-(o-tolyl)-1,4-thiazepan-4-yl)methanone. One area of interest is the development of analogs with improved solubility or other properties. Another area of interest is the study of this compound in animal models of neurological disorders, such as anxiety and depression. Finally, further investigation of the mechanism of action of this compound may lead to the development of new drugs that target the GABA-A receptor.
Méthodes De Synthèse
The synthesis of (5-Chloro-2-methoxyphenyl)(7-(o-tolyl)-1,4-thiazepan-4-yl)methanone involves the reaction of 5-chloro-2-methoxybenzaldehyde with o-toluidine to form the corresponding imine. This imine is then reacted with 1,4-thiazepane-4-carboxylic acid to form this compound. This synthesis method has been optimized to produce high yields of pure this compound.
Applications De Recherche Scientifique
(5-Chloro-2-methoxyphenyl)(7-(o-tolyl)-1,4-thiazepan-4-yl)methanone has been studied for its potential use in scientific research, particularly in the field of neuroscience. It has been found to have activity at the GABA-A receptor, which is a major inhibitory neurotransmitter in the brain. This activity may make this compound useful in the study of anxiety, depression, and other neurological disorders.
Propriétés
IUPAC Name |
(5-chloro-2-methoxyphenyl)-[7-(2-methylphenyl)-1,4-thiazepan-4-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClNO2S/c1-14-5-3-4-6-16(14)19-9-10-22(11-12-25-19)20(23)17-13-15(21)7-8-18(17)24-2/h3-8,13,19H,9-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXRSGYAJKFOJGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2CCN(CCS2)C(=O)C3=C(C=CC(=C3)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

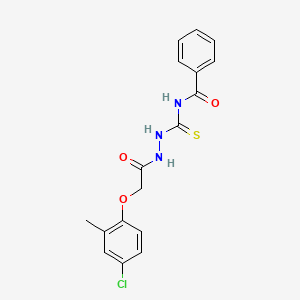
![(6-methoxy-1H-indol-2-yl)((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2787661.png)
![2-[(3-Hydroxyphenyl)methylene]-6-methoxybenzo[b]furan-3-one](/img/structure/B2787663.png)
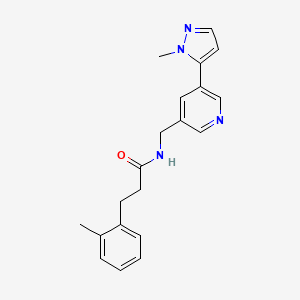
![2-(4-oxo-3,5-diphenylthieno[2,3-d]pyrimidin-2-yl)sulfanyl-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide](/img/structure/B2787665.png)
![2-[5-(Methoxyethanimidoyl)-2-thienyl]acetonitrile](/img/structure/B2787668.png)
![N-[[(2S,3S)-4-Methyl-3-phenylmorpholin-2-yl]methyl]prop-2-enamide](/img/structure/B2787671.png)
![1-Methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-C]pyridine](/img/structure/B2787674.png)
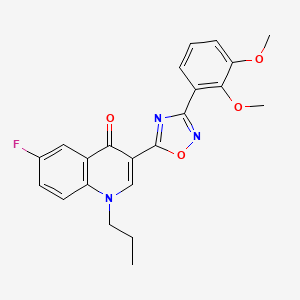

![methyl 3-(N-([2,3'-bipyridin]-4-ylmethyl)sulfamoyl)-4-methoxybenzoate](/img/structure/B2787678.png)
